Cholinesterase Inhibition Profile of 3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide vs. Reference Inhibitors
3-chloro-N-[2-(phenylsulfanyl)ethyl]propanamide demonstrates measurable, albeit modest, inhibitory activity against human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) [1]. The compound exhibits an IC₅₀ of 1.58 μM against recombinant human AChE and an IC₅₀ of 6.88 μM against human plasma BuChE, as determined by Ellman's method using acetylthiocholine iodide as substrate [1]. For context, the clinically used AChE inhibitor donepezil exhibits an IC₅₀ in the low nanomolar range (typically 5–10 nM) against human AChE, placing the target compound's potency approximately 150- to 300-fold lower [2]. This comparison establishes that the target compound is a weak cholinesterase ligand rather than a potent inhibitor, a classification essential for users evaluating its suitability for screening campaigns or as a negative control. No direct head-to-head comparative data against other phenylthioethyl propanamide analogs are available in the accessed sources.
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.58 μM (1,580 nM) |
| Comparator Or Baseline | Donepezil: IC₅₀ = 5–10 nM (literature reference range) |
| Quantified Difference | Target compound is approximately 150- to 300-fold less potent |
| Conditions | Human recombinant AChE; Ellman's method; acetylthiocholine iodide substrate |
Why This Matters
This quantitative activity data enables users to classify the compound as a weak cholinesterase ligand, informing its appropriate use in screening cascades and structure-activity relationship (SAR) studies where a low-potency reference point is required.
- [1] BindingDB. BDBM50569749 (CHEMBL4857554) Affinity Data: Human AChE IC₅₀ = 1.58E+3 nM; Human BuChE IC₅₀ = 6.88E+3 nM. View Source
- [2] Sugimoto H. Donepezil hydrochloride: a treatment drug for Alzheimer's disease. Chem Rec. 2001;1(1):63-73. (IC₅₀ reference range: 5–10 nM). View Source
